molecular formula C20H26ClN5O7S2 B13901647 2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-azanyl-1,3-thiazol-4-yl)-2-methoxyimino-ethanoyl]amino]-3-methyl-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate; hydron; chloride

2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-azanyl-1,3-thiazol-4-yl)-2-methoxyimino-ethanoyl]amino]-3-methyl-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate; hydron; chloride

Cat. No.: B13901647
M. Wt: 548.0 g/mol
InChI Key: XAAOHMIKXULDKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefetamet pivoxil hydrochloride is an oral third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to release the active agent, cefetamet. This compound exhibits excellent in vitro activity against major respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. It is particularly effective against beta-lactamase-producing strains of H. influenzae and M. catarrhalis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cefetamet pivoxil hydrochloride involves several steps. Initially, the crude product of cefetamet pivoxil hydrochloride is dissolved in methanol or alcohol. Sodium hydroxide or potassium hydroxide solution is then added to the mixture, which is stirred and hydrolyzed to obtain cefetamet pivoxil sodium salt or cefetamet pivoxil sylvite. This intermediate is then treated with iodo-ester in the presence of an organic solvent to yield cefetamet pivoxil. Finally, cefetamet pivoxil is dissolved in isopropyl alcohol, and hydrochloric acid is added dropwise, followed by cyclohexane to precipitate the cefetamet pivoxil hydrochloride crystals .

Industrial Production Methods: Industrial production of cefetamet pivoxil hydrochloride typically involves the use of fluidized bed spray methods to create fine granules. These granules are then coated with a film-forming material, a plasticizer, and an antiblocking agent to enhance the palatability and ease of administration, especially for children and elderly patients .

Chemical Reactions Analysis

Types of Reactions: Cefetamet pivoxil hydrochloride undergoes various chemical reactions, including hydrolysis, which converts the prodrug into its active form, cefetamet. This hydrolysis is facilitated by enzymes in the gastrointestinal tract.

Common Reagents and Conditions: The hydrolysis reaction typically involves the use of water and gastrointestinal enzymes. In synthetic processes, reagents such as sodium hydroxide, potassium hydroxide, and iodo-ester are commonly used .

Major Products: The primary product of the hydrolysis of cefetamet pivoxil hydrochloride is cefetamet, the active antibiotic agent. This compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Cefetamet pivoxil hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Cefetamet pivoxil hydrochloride exerts its bactericidal action by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall. This is achieved by binding to one or more of the penicillin-binding proteins (PBPs), which are essential for cell wall synthesis. The inhibition of PBPs leads to the weakening of the bacterial cell wall, ultimately causing cell lysis and death .

Comparison with Similar Compounds

  • Cefixime
  • Cefaclor
  • Cefuroxime axetil
  • Ceftizoxime
  • Ceftazidime

Cefetamet pivoxil hydrochloride stands out due to its improved activity against beta-lactamase-producing strains and its efficacy in treating a wide range of infections.

Properties

Molecular Formula

C20H26ClN5O7S2

Molecular Weight

548.0 g/mol

IUPAC Name

2,2-dimethylpropanoyloxymethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydron;chloride

InChI

InChI=1S/C20H25N5O7S2.ClH/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4;/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26);1H

InChI Key

XAAOHMIKXULDKJ-UHFFFAOYSA-N

Canonical SMILES

[H+].CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.[Cl-]

Origin of Product

United States

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